molecular formula C19H23FN4O3 B2856759 1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921792-34-9

1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2856759
CAS No.: 921792-34-9
M. Wt: 374.416
InChI Key: OJEQTBWTUADMQC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a fluorophenyl group, a methoxy group, and a piperidinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis can be employed to scale up the production while maintaining environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors, with high binding affinity . This interaction modulates the activity of serotonin receptors, which are involved in various physiological processes, including mood regulation and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its high selectivity for serotonin 5-HT2A receptors makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-22-10-8-14(9-11-22)23(2)19(26)18-16(27-3)12-17(25)24(21-18)15-6-4-13(20)5-7-15/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQTBWTUADMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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